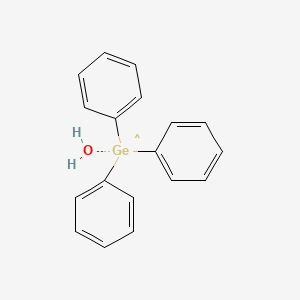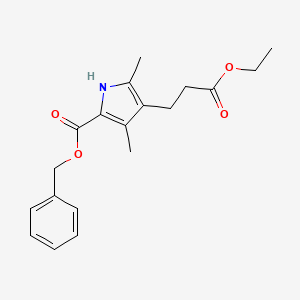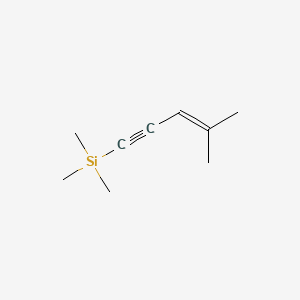
Trimethyl(4-methylpent-3-en-1-ynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(4-methylpent-3-en-1-ynyl)silane is an organosilicon compound with the molecular formula C9H16Si. It is a unique compound that features a trimethylsilyl group attached to a 4-methylpent-3-en-1-ynyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(4-methylpent-3-en-1-ynyl)silane can be synthesized through various methods. One common approach involves the reaction of 4-methylpent-3-en-1-yne with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(4-methylpent-3-en-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of organosilicon compounds .
Aplicaciones Científicas De Investigación
Trimethyl(4-methylpent-3-en-1-ynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl(4-methylpent-3-en-1-ynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that form new carbon-silicon bonds. This stabilization is crucial in many synthetic processes, allowing for the formation of complex molecules with high precision .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar structure but different reactivity.
Trimethylsilylpropene: Shares the trimethylsilyl group but has a different carbon backbone.
Trimethylsilylbutadiene: Contains a conjugated diene system, offering different chemical properties.
Uniqueness
Trimethyl(4-methylpent-3-en-1-ynyl)silane is unique due to its specific combination of a trimethylsilyl group with a 4-methylpent-3-en-1-ynyl moiety. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications. Its ability to stabilize reactive intermediates and participate in diverse chemical reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
62338-12-9 |
|---|---|
Fórmula molecular |
C9H16Si |
Peso molecular |
152.31 g/mol |
Nombre IUPAC |
trimethyl(4-methylpent-3-en-1-ynyl)silane |
InChI |
InChI=1S/C9H16Si/c1-9(2)7-6-8-10(3,4)5/h7H,1-5H3 |
Clave InChI |
PZIXIUDEUHTLLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC#C[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)
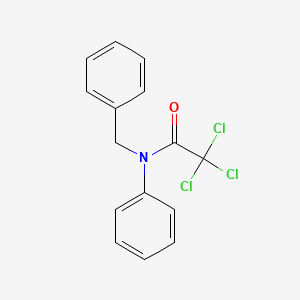

![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
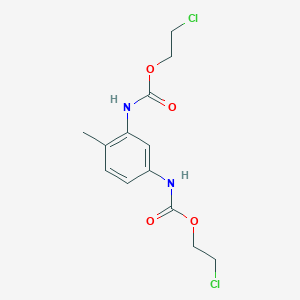




![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)
